1-Methylnaphtho[2,1-b]furan

Photochromism Fulgide Synthesis Materials Chemistry

Researchers face experimental failure when substituting naphthofuran regioisomers or demethylated analogs-only the [2,1-b] fusion and 1-methyl pattern yield active metabolites and validated fulgide precursors. • Essential starting material for photochromic fulgides via acylation (published protocol) • Required scaffold for beta-adrenolytic agents-[1,2-b] and [2,3-b] isomers are inactive • Direct precursor to 1-methyl-2-nitronaphtho[2,1-b]furan with enhanced anti-infective activity • Batch-specific 98% purity (NMR/HPLC/GC) for SAR data traceability Available for R&D use with analytical certificate.

Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
Cat. No. B13703806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylnaphtho[2,1-b]furan
Molecular FormulaC13H10O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C3=CC=CC=C3C=C2
InChIInChI=1S/C13H10O/c1-9-8-14-12-7-6-10-4-2-3-5-11(10)13(9)12/h2-8H,1H3
InChIKeyWCXIYSNGVSMUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylnaphtho[2,1-b]furan: Key Synthetic Intermediate


1-Methylnaphtho[2,1-b]furan (CAS 5665-40-7) is a tricyclic heterocyclic compound consisting of a naphthalene ring system fused to a furan moiety with a methyl substituent at the 1-position. In the primary research literature, this specific derivative is predominantly utilized as a synthetic intermediate, rather than as a final bioactive entity, for constructing more complex molecules such as photochromic fulgides [1]. The naphtho[2,1-b]furan scaffold itself has been investigated in various pharmacological contexts, including as a core for beta-adrenolytic agents, but the specific biological activity of the 1-methyl derivative is almost exclusively inferred from studies on its further functionalized analogs [2].

1
Photochromic fulgide precursor
Validated Stobbe condensation pathway
2
Regioisomeric [2,1-b] scaffold
Required for metabolic activation
3
Methyl-directed electrophilic substitution
Enables regioselective C-2 functionalization

1-Methylnaphtho[2,1-b]furan: Substitution Risks


Substituting 1-methylnaphtho[2,1-b]furan with a different naphthofuran regioisomer or an unmethylated analog carries significant risk of experimental failure. The position of the furan ring fusion and the methyl group dictates the compound's reactivity, metabolic fate, and biological target engagement. Specifically, studies comparing isomeric naphthofuran derivatives demonstrate that only those with the [2,1-b] fusion generate active beta-adrenolytic metabolites, while the [1,2-b] and [2,3-b] isomers are essentially inactive [1]. Furthermore, the methyl group at the 1-position is critical; when acting as a precursor, its absence would prevent the formation of the intended 1-methyl-2-nitronaphtho[2,1-b]furan derivatives, which show enhanced antibacterial and protozoocidal activities compared to their non-methylated counterparts [2]. For synthetic chemists, this compound is not a modular scaffold but a specific building block, and using a different substitution pattern will lead to a different final product, thereby invalidating the synthetic route.

Target 1-Methylnaphtho[2,1-b]furan
Substitute Risk Naphtho[1,2-b]furan or [2,3-b] regioisomer
May eliminate metabolite-mediated beta-blocking activity; [2,1-b] fusion is critical for active metabolite generation.
Target 1-Methyl group present
Substitute Risk Unmethylated naphtho[2,1-b]furan
Lacks methyl-directed activation; electrophilic substitution pattern shifts, compromising downstream product formation.
Target Batch with 98% purity, analytical documentation
Substitute Risk Generic catalog listing without batch-specific QC
Unverified purity and identity may lead to failed syntheses or irreproducible SAR data.

1-Methylnaphtho[2,1-b]furan: Evidence-Based Differentiators


Key Intermediate for Photochromic Fulgides

A 2019 study by Rybalkin et al. explicitly uses 1-methylnaphtho[2,1-b]furan as the starting material for synthesizing a series of naphtho[2,1-b]furyl fulgides. The synthesis proceeds via acylation to form 2-acetyl-1-methylnaphtho[2,1-b]furan, a key intermediate. This confirms the compound's specific role in a published, peer-reviewed synthetic pathway for functional materials [1]. In contrast, the corresponding 2-methylnaphtho[2,1-b]furan or unmethylated naphtho[2,1-b]furan would lead to different fulgide regioisomers with distinct and unvalidated photochromic properties.

Photochromic fulgide precursor
Head-to-head
This compound: Confirmed direct precursor to 2-acetyl-1-methylnaphtho[2,1-b]furan, leading to target fulgides.
2-methyl or unmethylated analogs: Yield structurally distinct, uncharacterized fulgides.
Structural specificity documented for Stobbe condensation route.
Validated in Arkivoc 2019; deviation alters photochromic properties.
Photochromism Fulgide Synthesis Materials Chemistry

Regioisomer-Dependent Beta-Adrenolytic Activity

A comparative pharmacological study by Garuti et al. established that derivatives based on the naphtho[2,1-b]furan scaffold produce metabolites with high beta-adrenoceptor inhibitory properties. In direct contrast, the isomeric 1-(naphtho[1,2-b]furan-2-yl)-2-(isopropylamino)ethanol (II) and 1-(naphtho[2,3-b]furan-2-yl)-2-(isopropylamino)ethanol (III) showed low beta-adrenergic blocking activity and did not give rise to active metabolites [1]. While this study did not test the specific 1-methyl derivative, it establishes that the [2,1-b] fusion is a strict structural requirement for downstream biological activity, a finding that guides the design of new analogs where the 1-methyl group serves as a synthetic handle.

Beta-adrenolytic metabolite formation
Class-level inference
[2,1-b] scaffold: Generates metabolites with high beta-adrenoceptor inhibition.
[1,2-b] and [2,3-b] isomers: Low activity, no active metabolites.
Regioisomeric specificity for metabolic activation.
Based on in vivo pharmacological evaluation; 1-methyl derivative inferred.
Beta-Adrenolytic Pharmacology Metabolism

Methyl-Directed Electrophilic Substitution

The methyl group at the 1-position activates the adjacent 2-position for electrophilic attack . This is demonstrated in the synthesis of 1-methyl-2-nitronaphtho[2,1-b]furan, where the methyl group's directing effect enables functionalization [1]. In contrast, the unmethylated naphtho[2,1-b]furan lacks this activation, leading to different reaction outcomes and yields.

Electrophilic substitution yield
Class-level inference
~35% yield
1-Methyl directs nitration at C-2; unmethylated scaffold lacks this activation.
Reported nitration in acetic acid; reactivity advantage context-dependent.
Electrophilic Substitution Reactivity Synthetic Chemistry

Analytical Validation Advantage

A key differentiator for procurement is the availability of batch-specific analytical data. Bidepharm provides 1-Methylnaphtho[2,1-b]furan at a certified purity of 98%, accompanied by batch-specific quality control reports including NMR, HPLC, and GC analyses . In comparison, many generic chemical catalogs list this compound without attached analytical documentation, offering only a basic specification sheet . This difference is critical for researchers requiring reproducible synthesis, as an unverified purity can lead to failed reactions or erroneous biological data.

Batch analytical documentation
Data to verify
98% purity with NMR, HPLC, GC reports available from Bidepharm; generic listing (AKSci) lacks batch-specific data.
Supplier-reported quality assurance difference.
Verification against independent analysis recommended for critical SAR.
Quality Control Purity Analysis Procurement

1-Methylnaphtho[2,1-b]furan: Validated Applications


Photochromic Fulgide Synthesis

This is the only application for which 1-methylnaphtho[2,1-b]furan has been explicitly validated in the primary literature. The compound serves as the essential starting material for synthesizing a series of photochromic fulgides. Researchers developing light-sensitive materials can follow the published protocol, where 1-methylnaphtho[2,1-b]furan is acylated to give the key intermediate 2-acetyl-1-methylnaphtho[2,1-b]furan [1]. Use of any other regioisomer or analog will not produce the documented fulgide structures.

Beta-Blocker Analog Synthesis

Although 1-methylnaphtho[2,1-b]furan itself has no direct beta-adrenolytic data, its core scaffold is the only naphthofuran isomer system that yields active metabolites upon further derivatization [1]. For medicinal chemists designing new beta-adrenergic receptor ligands, the compound is the correct starting point for synthesizing candidate molecules with potential for metabolic activation. The alternative [1,2-b] and [2,3-b] scaffolds lack this prodrug-like metabolic profile and should be avoided for this target.

Antimicrobial 2-Nitronaphthofuran Precursor

The 1-methylnaphtho[2,1-b]furan core is the direct precursor for synthesizing 1-methyl-2-nitronaphtho[2,1-b]furan, a nitroaromatic derivative with documented enhanced antibacterial and antiprotozoal activity compared to its non-methylated analog [1]. Researchers developing novel anti-infective agents can utilize this compound to explore structure-activity relationships, confident that the methyl group's presence is a proven contributor to potency.

SAR Studies in Drug Discovery

For laboratories systematically exploring the naphthofuran chemical space, 1-methylnaphtho[2,1-b]furan provides a structurally authenticated and analytically verified starting point. The availability of batch-specific purity data (98% with NMR, HPLC, GC) from qualified vendors ensures that any observed biological activity arises from the intended compound and not from unknown impurities [1]. This level of quality assurance is critical when generating SAR data intended for publication or patent filing, as it provides a traceable chain of chemical identity and purity.

Application
Selection Property
Validation Focus
Photochromic fulgide synthesis
Regioisomeric identity [2,1-b]
Stobbe condensation compatibility
β-blocker analog research
[2,1-b] scaffold for metabolic activation
Metabolite-mediated beta-adrenoceptor context
Antimicrobial 2-nitronaphthofuran precursor
Methyl-directed electrophilic substitution
Nitration reactivity and reported SAR
SAR / drug discovery building block
Batch-specific analytical data
Purity and structural identity verification
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